Cas no 13036-81-2 (1,3,5-Tri-N-propyl Hexahydro-S-triazine)

1,3,5-Tri-N-propyl Hexahydro-S-triazine is a nitrogen-containing heterocyclic compound characterized by its hexahydro-s-triazine core structure with three N-propyl substituents. This compound is primarily utilized as a stabilizer, corrosion inhibitor, or intermediate in specialty chemical formulations. Its triazine backbone provides thermal and chemical stability, making it suitable for applications requiring resistance to degradation under harsh conditions. The propyl groups enhance solubility in organic matrices, facilitating incorporation into polymer systems or lubricant additives. The compound’s ability to act as a hydrogen donor or acceptor further broadens its utility in coordination chemistry and catalysis. Its balanced reactivity and stability make it a versatile component in industrial and research applications.
1,3,5-Tri-N-propyl Hexahydro-S-triazine structure
13036-81-2 structure
商品名:1,3,5-Tri-N-propyl Hexahydro-S-triazine
CAS番号:13036-81-2
MF:C12H27N3
メガワット:213.36288
MDL:MFCD00040461
CID:216611
PubChem ID:83068

1,3,5-Tri-N-propyl Hexahydro-S-triazine 化学的及び物理的性質

名前と識別子

    • 1,3,5-Tripropyl-1,3,5-triazinane
    • 1,3,5-Triazine,hexahydro-1,3,5-tripropyl-
    • 1,3,5-TRI-N-PROPYL HEXAHYDRO-S-TRIAZINE
    • 1,3,5-tri(n-propyl) hexahydro-1,3,5-triazine
    • 1,3,5-tri(n-propyl)-[1,3,5]-triazinane
    • 1,3,5-Triazine,hexahydro-1,3,5-tripropyl
    • 1,3,5-tripropyl-[1,3,5]triazinane
    • 1,3,5-tripropylhexahydro-1,3,5-triazine
    • 1,3,5-Tris(n-propyl)-hexahydro-1,3,5-triazin
    • BB_SC-5433
    • s-Triazine,hexahydro-1,3,5-tripropyl
    • Ai3-51515
    • Einecs 235-904-6
    • Hexahydro-1,3,5-tripropyl-s-triazine
    • hexahydro-1,3,5-tripropyl-1,3,5-triazine
    • 1,3,5-Tri-n-propylhexahydro-1,3,5-triazine
    • 1,3,5-Tripropyl-1,3,5-triazinane #
    • 1,3,5-Triazine, hexahydro-1,3,5-tripropyl-
    • FT-0700576
    • DS-3101
    • CS-0196664
    • s-Triazine, hexahydro-1,3,5-tripropyl-
    • MFCD00040461
    • A888767
    • NS00024103
    • 13036-81-2
    • DTXSID2065333
    • SCHEMBL5104383
    • AKOS005622543
    • C72208
    • DPHBVWJGMBYPMK-UHFFFAOYSA-N
    • BBL011090
    • STK802316
    • DTXCID4033976
    • 1,3,5-Tri-N-propyl Hexahydro-S-triazine
    • MDL: MFCD00040461
    • インチ: InChI=1S/C12H27N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-12H2,1-3H3
    • InChIKey: DPHBVWJGMBYPMK-UHFFFAOYSA-N
    • ほほえんだ: CCCN1CN(CCC)CN(CCC)C1

計算された属性

  • せいみつぶんしりょう: 213.220498g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 213.220498g/mol
  • 単一同位体質量: 213.220498g/mol
  • 水素結合トポロジー分子極性表面積: 9.7Ų
  • 重原子数: 15
  • 複雑さ: 120
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 0.880
  • ゆうかいてん: No data available
  • ふってん: 94℃/0.7mm
  • フラッシュポイント: 101.9±9.7 °C
  • 屈折率: 1.4660
  • PSA: 9.72000
  • LogP: 1.82220
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

1,3,5-Tri-N-propyl Hexahydro-S-triazine セキュリティ情報

1,3,5-Tri-N-propyl Hexahydro-S-triazine 税関データ

  • 税関コード:2933699090
  • 税関データ:

    中国税関コード:

    2933699090

    概要:

    2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%

1,3,5-Tri-N-propyl Hexahydro-S-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T886428-50mg
1,3,5-Tri-N-propyl Hexahydro-S-triazine
13036-81-2
50mg
$ 50.00 2022-06-02
TRC
T886428-500mg
1,3,5-Tri-N-propyl Hexahydro-S-triazine
13036-81-2
500mg
$ 185.00 2022-06-02
Chemenu
CM182919-5g
1,3,5-Tripropyl-1,3,5-triazinane
13036-81-2 95%
5g
$262 2021-08-05
eNovation Chemicals LLC
K15661-5g
1,3,5-tripropyl-1,3,5-triazinane
13036-81-2 96%
5g
$1320 2024-05-24
eNovation Chemicals LLC
Y0991937-10g
1,3,5-Tripropyl-1,3,5-triazinane
13036-81-2 95%
10g
$500 2024-08-02
TRC
T886428-100mg
1,3,5-Tri-N-propyl Hexahydro-S-triazine
13036-81-2
100mg
$ 65.00 2022-06-02
Aaron
AR000V02-250mg
1,3,5-Triazine, hexahydro-1,3,5-tripropyl-
13036-81-2 95%
250mg
$29.00 2025-02-10
Aaron
AR000V02-100mg
1,3,5-Triazine, hexahydro-1,3,5-tripropyl-
13036-81-2 95%
100mg
$20.00 2025-02-10
Chemenu
CM182919-5g
1,3,5-Tripropyl-1,3,5-triazinane
13036-81-2 95%
5g
$262 2022-06-13
Chemenu
CM182919-10g
1,3,5-Tripropyl-1,3,5-triazinane
13036-81-2 95%
10g
$449 2022-06-13

1,3,5-Tri-N-propyl Hexahydro-S-triazine 関連文献

1,3,5-Tri-N-propyl Hexahydro-S-triazineに関する追加情報

Professional Introduction to Compound with CAS No. 13036-81-2 and Product Name: 1,3,5-Tri-N-propyl Hexahydro-S-triazine

The compound with the CAS number 13036-81-2 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its product name, 1,3,5-Tri-N-propyl Hexahydro-S-triazine, provides a detailed molecular description that is crucial for understanding its potential applications and interactions within biological systems. This introduction aims to provide a comprehensive overview of this compound, emphasizing its structural features, chemical properties, and the latest research findings that highlight its significance in modern medicinal chemistry.

The molecular structure of 1,3,5-Tri-N-propyl Hexahydro-S-triazine consists of a hexahydro-S-triazine core, which is a modified triazine ring system. The presence of propyl groups at the 1, 3, and 5 positions introduces specific steric and electronic characteristics to the molecule. This arrangement not only influences its solubility and stability but also plays a critical role in its interactions with biological targets. The hexahydro modification suggests a more flexible and less rigid conformation compared to its unsubstituted counterparts, which can be advantageous in drug design for achieving better pharmacokinetic profiles.

In recent years, there has been growing interest in triazine derivatives due to their diverse biological activities. The compound 1,3,5-Tri-N-propyl Hexahydro-S-triazine has been explored for its potential in various therapeutic areas. One of the most notable applications is in the development of kinase inhibitors, where the triazine core serves as a scaffold for binding to specific enzymatic targets. Kinases are key players in many cellular signaling pathways, making them attractive targets for therapeutic intervention. The propyl groups in this compound may enhance binding affinity by optimizing the orientation of key functional groups within the active site of the target kinase.

Additionally, the hexahydro-S-triazine moiety contributes to the compound's ability to undergo conformational changes that can improve its fit within binding pockets of proteins. This flexibility is particularly important in drug design, as it allows for the fine-tuning of interactions with biological targets. Recent studies have demonstrated that modifications in this region can significantly alter the pharmacological properties of triazine-based compounds. For instance, computational modeling and experimental validation have shown that subtle changes in the substitution pattern can lead to enhanced potency and selectivity.

The synthesis of 1,3,5-Tri-N-propyl Hexahydro-S-triazine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the hexahydro-S-triazine ring through catalytic hydrogenation or other cyclization methods. Subsequent steps involve the introduction of propyl groups at the 1, 3, and 5 positions using appropriate alkylating agents. The choice of reagents and catalysts is critical to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

From a pharmacological perspective, 1,3,5-Tri-N-propyl Hexahydro-S-triazine has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate kinase activity has been particularly well-documented. In vitro assays have revealed that this compound can inhibit the activity of several kinases involved in cancer cell proliferation and survival. These findings have prompted further investigation into its potential as an anticancer drug candidate. Moreover, its structural features make it amenable to further derivatization, allowing researchers to explore new analogs with improved pharmacological profiles.

The compound's chemical properties also make it an interesting candidate for use in material science applications beyond pharmaceuticals. For example, its ability to form stable complexes with metal ions suggests potential uses in catalysis or as a ligand in coordination chemistry. The hexahydro-S-triazine core can act as a chelating agent, facilitating the design of novel catalysts or functional materials. Such applications are particularly relevant in industries where precise control over reaction mechanisms is essential.

Regulatory considerations are an important aspect when evaluating compounds like 1,3,5-Tri-N-propyl Hexahydro-S-triazine for commercial use or clinical trials. Compliance with safety and environmental regulations ensures that their development and application are conducted responsibly. Manufacturers must adhere to stringent guidelines regarding synthesis procedures, waste management, and handling protocols to minimize any potential risks associated with these compounds.

In conclusion,1,3,5-Tri-N-propyl Hexahydro-S-triazine represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas,with particular emphasis on kinase inhibition for cancer treatment。Ongoing research continues to uncover new ways to leverage its properties,making it a valuable asset in both academic and industrial settings。As our understanding of molecular interactions evolves,compounds like this will undoubtedly play an increasingly important role in shaping future treatments。

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